The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Inflammatory Breast Cancer (IBC) research .
Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on IBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of IBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .
Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using IBC and triple-negative breast cancer non-IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .
Thorough Summary of the Results or Outcomes Obtained: In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls; the tumor growth inhibition (TGI) was 79.7 %, 33 %, and 23 %, respectively . None of the FC-IBC02 breast xenografts mice treated with CEP-37440 developed brain metastasis while 20 % of the mice in the control group developed brain metastasis .
The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Triple Negative Breast Cancer (TNBC) research .
Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on TNBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of TNBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .
Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using TNBC and IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .
Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the TNBC cell lines MDA-MB-231 and MDA-MB-468 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .
The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, preclinical models of Inflammatory Breast Cancer (IBC) .
Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the IBC cell line MDA-IBC03 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .
The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide, also known as CEP-37440, belongs to the class of organic compounds known as benzamides. This compound features a complex structure characterized by multiple functional groups, including a piperazine moiety, a chloro substituent, and a methoxy group. Its molecular formula is with a molecular weight of approximately 580.13 g/mol. The compound is primarily investigated for its potential therapeutic applications in oncology, particularly for treating solid tumors .
CEP-37440 is designed to inhibit specific protein kinases, particularly the anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK). The mechanism of action involves the binding of the compound to the ATP-binding site of these kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cancer cell proliferation and survival .
The biological activity of CEP-37440 has been extensively studied. It exhibits dual inhibition of both ALK and FAK, which are crucial in regulating cellular processes such as migration, adhesion, and cytoskeletal reorganization. These functions are pivotal in cancer progression and metastasis . Preclinical studies suggest that CEP-37440 may enhance the efficacy of existing cancer therapies by targeting these pathways .
Detailed synthetic protocols can vary based on laboratory conditions and desired yields .
CEP-37440 is primarily under investigation as an anti-cancer agent due to its ability to inhibit critical kinases involved in tumor growth and metastasis. Its dual action on ALK and FAK makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy in various cancers . Additionally, studies are exploring its potential use in other conditions where FAK plays a significant role, such as fibrosis and inflammatory diseases.
Interaction studies have shown that CEP-37440 can modulate signaling pathways mediated by ALK and FAK. These interactions can lead to significant changes in cellular behavior, including reduced migration and invasion capabilities of cancer cells. Furthermore, it has been observed that CEP-37440 may have synergistic effects when used in combination with other therapeutic agents targeting different pathways .
Several compounds share structural similarities with CEP-37440, primarily within the category of kinase inhibitors. Below is a comparison highlighting some notable compounds:
Compound Name | Structure Features | Primary Target Kinase | Unique Aspect |
---|---|---|---|
CEP-37440 | Benzamide with piperazine and chloro groups | ALK, FAK | Dual kinase inhibition |
Crizotinib | Contains a bicyclic structure | ALK | First approved ALK inhibitor |
Saracatinib | Contains an indole moiety | FAK | Focused on FAK inhibition |
Alectinib | Contains a bicyclic core | ALK | More selective for ALK than others |
Nintedanib | Contains an indole ring | Multiple kinases | Broad-spectrum kinase inhibitor |
CEP-37440's unique combination of structural elements allows it to target both ALK and FAK effectively, distinguishing it from other compounds that generally focus on a single target .